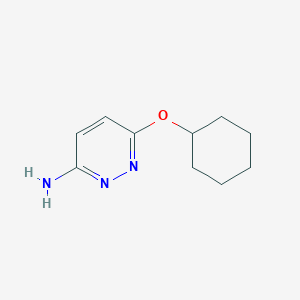

6-(Cyclohexyloxy)-3-pyridazinamine

Description

Contextualization within the Pyridazinamine Compound Class

To understand the potential significance of 6-(Cyclohexyloxy)-3-pyridazinamine, it is essential to first examine the chemical and biological relevance of its parent structures: pyridazine (B1198779) heterocycles and, more specifically, 3-pyridazinamine scaffolds.

Overview of Pyridazine Heterocycles in Chemical and Biological Research

Pyridazine and its derivatives are a well-established and important class of nitrogen-containing heterocyclic compounds. scholarsresearchlibrary.comresearchgate.net The pyridazine ring possesses distinct physicochemical properties that make it an attractive component in drug design. nih.govnih.gov These properties include weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust capacity for dual hydrogen bonding. nih.govnih.gov

The inherent polarity of the pyridazine ring, along with its low inhibitory effects on cytochrome P450 enzymes and potential to reduce interaction with the hERG potassium channel, adds to its value in drug discovery and development. nih.govnih.gov Pyridazine derivatives have been investigated for a wide array of pharmacological activities, including:

Anticancer scholarsresearchlibrary.com

Antihypertensive researchgate.net

Analgesic scholarsresearchlibrary.comresearchgate.net

Antimicrobial scholarsresearchlibrary.comontosight.ai

Anti-inflammatory ontosight.ainih.gov

The versatility of the pyridazine nucleus allows for easy functionalization at various positions, making it a valuable building block for the synthesis of new therapeutic agents. scholarsresearchlibrary.com Recently, the FDA has approved drugs that incorporate a pyridazine ring, such as the gonadotropin-releasing hormone receptor antagonist relugolix (B1679264) and the allosteric tyrosine kinase 2 inhibitor deucravacitinib, further cementing the importance of this heterocycle in modern medicine. nih.gov

Specific Significance of 3-Pyridazinamine Scaffolds in Medicinal Chemistry

Within the broader class of pyridazines, the 3-pyridazinamine scaffold is of particular interest in medicinal chemistry. The presence of an amino group at the 3-position provides a key site for further chemical modification and for forming crucial interactions with biological targets.

For instance, the related compound 3-amino-6-methoxypyridazine (B1266373) is a critical intermediate in the synthesis of pharmaceuticals, including the anticancer drug relugolix. chemicalbook.com This highlights the role of the 3-aminopyridazine (B1208633) core in constructing complex molecules with significant biological activity. chemicalbook.com The imidazo[1,2-b]pyridazine (B131497) scaffold, which is derived from a pyridazinamine, is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules, including the kinase inhibitor ponatinib. nih.gov This has spurred further research into developing new therapeutic agents based on this framework for a variety of conditions, such as cancer, inflammation, and infectious diseases. nih.gov

Rationale for Academic Research on this compound

While direct studies on this compound are scarce, a scientific rationale for its investigation can be constructed based on its unique structure and the well-documented activities of its core components.

Unique Structural Features and Hypothesized Research Interest

The structure of this compound combines the biologically relevant 3-pyridazinamine core with a bulky, lipophilic cyclohexyloxy group at the 6-position. This combination suggests several avenues for research interest:

Novel Target Interactions: The steric bulk of the cyclohexyl ring could be exploited to achieve selective binding to biological targets, potentially fitting into hydrophobic pockets of enzymes or receptors that would not accommodate smaller substituents.

Exploration of Structure-Activity Relationships (SAR): Synthesizing and testing this compound would be a logical step in exploring the SAR of 6-substituted 3-pyridazinamines. By comparing its activity to analogues with different substituents at the 6-position, researchers could gain valuable insights into the structural requirements for a desired biological effect.

Given the diverse biological activities associated with the pyridazine ring, it is plausible to hypothesize that this compound could be investigated for similar applications, including as an intermediate for anticancer, anti-inflammatory, or antiviral agents. nih.govnih.govontosight.ai

Historical and Current Research Landscape Pertaining to the Pyridazinamine Core

Research on the pyridazinamine core has a long history, with early work focusing on the synthesis and fundamental reactivity of these compounds. acs.org Over the decades, the focus has shifted towards their application in medicinal chemistry and materials science.

The current research landscape is vibrant, with a continuous stream of publications detailing the synthesis of novel pyridazinamine derivatives and the evaluation of their biological activities. nih.gov A significant area of focus is the development of kinase inhibitors, driven by the success of molecules like ponatinib. nih.gov The ability of the pyridazine moiety to act as a bioisosteric replacement for other aromatic rings is also a key area of contemporary research, allowing medicinal chemists to fine-tune the properties of drug candidates. nih.gov

The synthesis of related structures, such as 3-amino-6-methoxypyridazine, is well-established, often starting from precursors like 3-amino-6-chloropyridazine (B20888). chemicalbook.comchemicalbook.com Similar synthetic strategies could likely be adapted for the production of this compound, providing a pathway for its future investigation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-cyclohexyloxypyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDLRSXWZXABEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=NN=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Cyclohexyloxy 3 Pyridazinamine

Established Synthetic Routes to 6-(Cyclohexyloxy)-3-pyridazinamine

The synthesis of this compound is a multi-step process that hinges on the initial construction of the pyridazine (B1198779) ring, followed by the strategic introduction of the cyclohexyloxy and amino functionalities.

Precursor Chemistry and Starting Materials for Pyridazine Annulation

The formation of the pyridazine ring, a 1,2-diazine, is typically achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. For the synthesis of the 3,6-disubstituted pyridazine core relevant to this compound, a common and versatile precursor is maleic anhydride (B1165640).

The reaction of maleic anhydride with hydrazine hydrate (B1144303) readily forms 1,2,3,6-tetrahydropyridazine-3,6-dione (maleic hydrazide). This intermediate can then be subjected to chlorination to yield 3,6-dichloropyridazine (B152260), a crucial building block for the introduction of various substituents. The chlorination is typically achieved using strong chlorinating agents like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.

An alternative approach to the pyridazine core involves the inverse-electron-demand Diels-Alder reaction between a 1,2,4,5-tetrazine (B1199680) and a suitable dienophile. rsc.orgelsevierpure.comrsc.org This method allows for a high degree of regioselectivity in the synthesis of substituted pyridazines. rsc.orgelsevierpure.comrsc.org

Table 1: Key Precursors for Pyridazine Synthesis

| Precursor | Role in Synthesis |

| Maleic Anhydride | Starting material for the formation of the pyridazine-3,6-dione core. |

| Hydrazine Hydrate | Source of the two adjacent nitrogen atoms in the pyridazine ring. |

| 3,6-Dichloropyridazine | Key intermediate for the sequential introduction of amino and cyclohexyloxy groups. |

Reaction Mechanisms and Pathways for Cyclohexyloxy Group Introduction

The introduction of the cyclohexyloxy group onto the pyridazine ring is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. Starting from 3,6-dichloropyridazine, one of the chlorine atoms can be selectively displaced by a cyclohexyloxy group.

The reaction involves the treatment of 3,6-dichloropyridazine with cyclohexanol (B46403) in the presence of a base. The base, commonly a sodium or potassium alkoxide (e.g., sodium cyclohexyloxide, prepared in situ from cyclohexanol and a strong base like sodium hydride), deprotonates the cyclohexanol to generate the nucleophilic cyclohexyloxide anion. This anion then attacks one of the electron-deficient carbon atoms of the pyridazine ring that is bonded to a chlorine atom. The greater reactivity of the chlorine atom at the 6-position compared to the 3-position can be exploited for regioselective substitution.

The subsequent introduction of the amino group at the 3-position is also achieved through an SNAr reaction. The resulting 3-chloro-6-(cyclohexyloxy)pyridazine (B1295687) is treated with ammonia (B1221849) or a protected ammonia equivalent. The reaction is often carried out at elevated temperatures and pressures in a sealed vessel to facilitate the displacement of the remaining chlorine atom.

Optimization Strategies for Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. For the introduction of the cyclohexyloxy group, the choice of base and solvent is critical. Strong, non-nucleophilic bases are preferred to minimize side reactions. The temperature and reaction time are also important parameters to control to ensure complete reaction and prevent decomposition of the product.

In the amination step, the use of a catalyst, such as a copper salt, can sometimes facilitate the reaction and allow for milder conditions. The concentration of ammonia and the pressure within the reaction vessel are key factors influencing the reaction rate and yield.

Purification of the intermediates and the final product is typically achieved through recrystallization or column chromatography. The optimization of the purification process is essential to obtain a high-purity product.

Table 2: Representative Reaction Conditions for Key Synthetic Steps

| Reaction Step | Reagents and Conditions | Typical Yields |

| Chlorination of Maleic Hydrazide | POCl₃, heat | > 80% |

| Introduction of Cyclohexyloxy Group | Cyclohexanol, NaH, THF, reflux | 60-80% |

| Amination | NH₃, Cu catalyst, sealed vessel, heat | 50-70% |

Derivatization and Functionalization Strategies

The this compound molecule offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogues and homologues.

Synthesis of Analogues and Homologues of this compound

Analogues of this compound can be readily synthesized by varying the alcohol used in the nucleophilic substitution step. For example, using different cyclic or acyclic alcohols can lead to a wide array of 6-alkoxy-3-pyridazinamine derivatives.

Furthermore, the amino group at the 3-position is a versatile handle for derivatization. It can undergo a variety of reactions, such as acylation, alkylation, and condensation with carbonyl compounds, to generate a library of N-substituted derivatives. For instance, reaction with an acyl chloride or anhydride would yield the corresponding amide, while reductive amination with an aldehyde or ketone would produce a secondary or tertiary amine at the 3-position. libretexts.orgresearchgate.net

Regioselective Modifications of the Pyridazine Core

The pyridazine ring itself can be a target for further functionalization. Electrophilic aromatic substitution on the pyridazine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. However, under forcing conditions, reactions such as nitration or halogenation can occur, typically at the 4- or 5-position. The directing effect of the existing substituents will influence the regioselectivity of these reactions.

Alternatively, metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to introduce new carbon-carbon or carbon-nitrogen bonds at specific positions of the pyridazine core. This often requires prior functionalization of the ring with a halide or a triflate group. For instance, if the starting material were 3-amino-6-bromopyridazine, the bromine atom could serve as a handle for such cross-coupling reactions before or after the introduction of the cyclohexyloxy group at another position.

The use of directing groups can also facilitate regioselective metalation of the pyridazine ring, followed by quenching with an electrophile to introduce a new substituent. nih.gov

Exploration of Novel Coupling and Substitution Methodologies

The functionalization of the pyridazine core, particularly the introduction of diverse substituents, is crucial for modulating its physicochemical and biological properties. Modern cross-coupling and substitution reactions offer powerful tools for achieving this. While specific studies on this compound are not extensively documented, the reactivity of the closely related 3-amino-6-chloropyridazine (B20888) and other pyridazine derivatives provides a strong basis for predicting its chemical behavior and exploring novel synthetic pathways.

A primary method for the synthesis of this compound would likely involve a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is fundamental in heterocyclic chemistry. In a probable synthetic route, 3-amino-6-chloropyridazine serves as the electrophilic partner, reacting with a cyclohexoxide salt. The electron-deficient nature of the pyridazine ring, further activated by the presence of the nitrogen atoms, facilitates the displacement of the chloro group by the nucleophilic cyclohexoxide. This reaction is typically carried out in the presence of a base to generate the alkoxide in situ from cyclohexanol.

Beyond this foundational synthesis, palladium-catalyzed cross-coupling reactions represent a versatile strategy for introducing a wide array of functional groups onto the pyridazine scaffold. nih.govsigmaaldrich.com Reactions such as the Buchwald-Hartwig amination allow for the formation of carbon-nitrogen bonds, coupling aryl or heteroaryl halides with amines. nih.govrsc.org While the target molecule already possesses an amino group, this methodology could be applied to precursors or for further derivatization. For instance, a palladium catalyst could facilitate the coupling of 3-amino-6-chloropyridazine with various alcohols, including cyclohexanol, offering an alternative to the classical SNAr. nih.gov

The Suzuki-Miyaura cross-coupling is another cornerstone of modern organic synthesis that can be applied to pyridazine systems. This reaction enables the formation of carbon-carbon bonds by coupling an organoboron compound with a halide. Although not directly applicable to the synthesis of the title compound from 3-amino-6-chloropyridazine and cyclohexanol, it is highly relevant for creating analogues with aryl or alkyl substituents at the 6-position.

The following table summarizes potential coupling reactions for the functionalization of a 3-amino-6-halopyridazine core, which are applicable for creating a library of derivatives around the this compound scaffold.

| Reaction Type | Reactants | Catalyst/Reagents | Potential Product |

| Nucleophilic Aromatic Substitution | 3-Amino-6-chloropyridazine, Cyclohexanol | Sodium hydride (NaH) | This compound |

| Buchwald-Hartwig Amination | 3-Amino-6-bromopyridazine, Aniline | Pd2(dba)3, Ligand (e.g., RuPhos) | 6-(Phenylamino)-3-pyridazinamine |

| Suzuki-Miyaura Coupling | 3-Amino-6-chloropyridazine, Phenylboronic acid | Pd(PPh3)4, Base (e.g., K2CO3) | 6-Phenyl-3-pyridazinamine |

Green Chemistry Principles in the Synthesis of Pyridazinamine Derivatives (Potential Area for Discussion)

The principles of green chemistry are increasingly integral to the design of synthetic routes in the chemical and pharmaceutical industries, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. nih.govrsc.orgnih.gov The synthesis of pyridazinamine derivatives, including this compound, can benefit significantly from the application of these principles.

One key area of focus is the use of alternative, greener solvents. nih.govmdpi.com Traditional nucleophilic aromatic substitution reactions often employ polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which have associated toxicity and disposal issues. acsgcipr.org Research has shown that solvents like polyethylene (B3416737) glycol (PEG) can be effective and more environmentally benign media for SNAr reactions on nitrogen-containing heterocycles. nih.gov Water is another highly desirable green solvent, and the use of surfactants or additives like hydroxypropyl methylcellulose (B11928114) (HPMC) can facilitate SNAr reactions in aqueous media under mild conditions. rsc.org

Microwave-assisted organic synthesis (MAOS) is another green technology that has shown great promise in accelerating reactions and improving yields in the synthesis of heterocyclic compounds, including aminopyridine and pyridazine derivatives. mdpi.comnanobioletters.comresearchgate.netmdpi.com Microwave irradiation can lead to rapid heating and, in many cases, allows for solvent-free reaction conditions, which significantly reduces the environmental impact of the synthesis. For the synthesis of this compound, a microwave-assisted SNAr reaction could potentially offer a faster and more energy-efficient alternative to conventional heating.

The following table highlights potential green chemistry approaches applicable to the synthesis of pyridazinamine derivatives.

| Green Chemistry Principle | Conventional Method | Greener Alternative | Potential Benefits |

| Safer Solvents | DMF, NMP | Polyethylene Glycol (PEG), Water with HPMC | Reduced toxicity, easier disposal, improved safety profile. nih.govrsc.org |

| Energy Efficiency | Conventional heating (reflux) | Microwave irradiation | Reduced reaction times, lower energy consumption, potentially higher yields. mdpi.comnanobioletters.com |

| Atom Economy | Use of protecting groups | Direct synthesis without protecting groups | Fewer synthetic steps, less waste generation. |

| Catalysis | Stoichiometric reagents | Palladium catalysis (at low loadings) | High efficiency, reduced waste, greater selectivity. nih.govrsc.org |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible, aligning with the future direction of chemical manufacturing.

Molecular and Cellular Pharmacological Investigations Pre Clinical Focus

Elucidation of Mechanism of Action (MoA)

The mechanism of action for chemical compounds such as 6-(Cyclohexyloxy)-3-pyridazinamine is frequently associated with their interaction with specific biological targets, including enzymes and receptors. These interactions can lead to the modulation of biochemical pathways, positioning them as potential inhibitors or activators within these cellular processes. While direct studies on this compound are limited, the broader class of pyridazine (B1198779) derivatives has been a subject of scientific inquiry, suggesting potential avenues for its therapeutic application.

Molecular Target Identification and Validation

The initial step in characterizing the pharmacological profile of a compound is the identification and validation of its molecular targets. For pyridazine derivatives, this has involved a range of in vitro techniques.

While specific receptor binding data for this compound is not extensively documented in publicly available literature, the chemical scaffold is of interest in medicinal chemistry. The analogous compound, 6-(cyclopentyloxy)-3-Pyridazinamine, has been noted for its potential to be coupled with other aromatic systems to augment its pharmacological characteristics. evitachem.com The electron-donating nature of the alkoxy group can influence its interaction with biological targets.

Research into structurally related pyridazine compounds has revealed potential enzyme inhibitory activity. For instance, a series of 3-cycloalkylamino-5,6-diphenyl-pyridazines were synthesized and evaluated as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT). nih.gov Another study on 4-(6-oxopyridazin-1-yl)benzenesulfonamides identified them as multi-target inhibitors of carbonic anhydrase, COX-2, and 5-LOX enzymes. nih.gov These findings suggest that the pyridazine core can serve as a scaffold for developing enzyme inhibitors. Although direct enzymatic assays on this compound are not specified, the activities of its analogues provide a basis for future investigation.

Table 1: Inhibitory Activity of Related Pyridazine Derivatives against Various Enzymes

| Compound Class | Target Enzyme | Observed Activity | Reference |

| 3-cycloalkylamino-5,6-diphenyl-pyridazines | Acyl-CoA:cholesterol acyltransferase (ACAT) | Inhibitory properties | nih.gov |

| 4-(6-oxopyridazin-1-yl)benzenesulfonamides | Carbonic Anhydrase (CA) | Inhibition | nih.gov |

| 4-(6-oxopyridazin-1-yl)benzenesulfonamides | Cyclooxygenase-2 (COX-2) | Inhibition | nih.gov |

| 4-(6-oxopyridazin-1-yl)benzenesulfonamides | 5-Lipoxygenase (5-LOX) | Inhibition | nih.gov |

This table is illustrative of the types of enzymatic activities observed for the broader class of pyridazine derivatives and does not represent direct data for this compound.

The interaction between a ligand like this compound and its protein target can be characterized using various biophysical methods. The reactivity of such compounds is influenced by the electronic properties of their substituents. For example, the cyclopentyloxy group in a related compound is noted to have electron-donating properties that can stabilize intermediates during chemical reactions, a factor that would also be relevant in its binding to a protein target. evitachem.com

Cellular Pathway Interrogation in Research Cell Lines

Understanding how a compound affects cellular pathways is crucial to elucidating its mechanism of action. This often involves the use of research cell lines to study changes in signaling pathways.

While specific studies on the effect of this compound on cellular signaling pathways are not available, pathway analysis is a common approach in pharmacogenomics to understand the biological effects of chemical compounds. nih.gov For instance, research on other complex extracts has utilized techniques like Gene Set Enrichment Analysis (GSEA) and Connectivity Map (CMAP) analysis to predict and validate effects on pathways such as WNT/Beta-catenin and TGF-beta signaling. nih.gov Similar methodologies could be applied to investigate the cellular effects of this compound.

Cellular Response Phenotypes: Proliferation, Differentiation, and Apoptosis Induction Studies

Pre-clinical investigations into this compound, also known as Rencofilstat or CRV431, have demonstrated significant effects on cellular proliferation and cell death pathways, particularly in the context of liver disease and cancer. As a pan-cyclophilin inhibitor, the compound targets multiple cyclophilin isoforms that are involved in processes including cell growth, cell death, and fibrosis. pharmasalmanac.com

Studies using mouse models of nonalcoholic steatohepatitis (NASH) have shown that Rencofilstat can reduce the development of liver tumors. When administered during the late, oncogenic stage of the disease model, the compound resulted in a significant 50% reduction in both the number and size of liver tumors, indicating a potent anti-proliferative effect. pharmasalmanac.comnih.govnih.gov Further mechanistic studies revealed that Rencofilstat's anti-tumor activity may stem from its ability to modulate key signaling pathways involved in cancer cell proliferation. For instance, gene expression analysis has shown that the compound can attenuate Wnt-β-catenin-Myc signaling, a pathway that is frequently over-activated in 30% to 50% of human hepatocellular carcinoma (HCC) tumors. biospace.com

In addition to direct anti-proliferative effects, Rencofilstat influences apoptosis, or programmed cell death. The mechanism is linked to its inhibition of cyclophilins, which are key regulators of cellular stress and survival pathways. pharmasalmanac.com While direct induction of apoptosis by Rencofilstat is an area of ongoing research, related cyclophilin inhibitors have been shown to reduce markers of apoptosis in models of liver injury. tandfonline.com Furthermore, Rencofilstat has been observed to increase the infiltration of lymphocytes into liver tumors, which is a mechanism similar to that of immune checkpoint inhibitors and can contribute to the destruction of cancer cells. biospace.com The compound's role in cell differentiation is less characterized in the available literature.

Investigation of Oxidative Stress and Reactive Oxygen Species Generation

The pharmacological activity of this compound is intrinsically linked to the modulation of cellular stress pathways, including those involving oxidative stress and the generation of reactive oxygen species (ROS). Cyclophilins, the primary targets of Rencofilstat, play a critical role in protein folding and responding to cellular stress. hepionpharma.com

A key target in this context is cyclophilin D (CypD), which Rencofilstat potently inhibits. nih.govmedchemexpress.com CypD is a crucial component of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP is a pivotal event in mitochondrial-mediated cell death and is strongly associated with conditions of high oxidative stress. mdpi.commdpi.com By inhibiting CypD, Rencofilstat can modulate the response to cellular insults that would otherwise lead to mitochondrial dysfunction, excessive ROS production, and subsequent cell damage.

In models of liver disease, therapeutic intervention with Rencofilstat is believed to reduce the pathological consequences of heightened cyclophilin activity, which includes mitigating cellular injury from mitochondrial and endoplasmic reticulum stress. biospace.comhepionpharma.com While studies specifically quantifying ROS generation following Rencofilstat treatment are not extensively detailed, its mechanism of action strongly suggests an ability to protect cells from the downstream consequences of oxidative stress, such as apoptosis and DNA damage, which are known to be induced by excessive ROS levels. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues

The development of this compound (Rencofilstat/CRV431) is a prime example of targeted structure-activity relationship (SAR) studies aimed at optimizing a known therapeutic scaffold. Rencofilstat is a chemically modified analogue of Cyclosporine A (CsA), a well-known immunosuppressant and cyclophilin inhibitor. nih.govnih.gov The primary goal of the SAR studies was to separate the potent cyclophilin inhibition of CsA from its strong immunosuppressive activity, which is mediated by the formation of a CsA-CypA complex that inhibits calcineurin. nih.gov This effort sought to create a new chemical entity with a more favorable safety and pharmacological profile for the treatment of chronic liver diseases like NASH and HCC. nih.govtandfonline.com

Rational Design and Synthesis of SAR Libraries

The rational design of Rencofilstat involved targeted modifications to the Cyclosporine A backbone. The objective was to create a derivative that retained high-affinity binding to the active site of multiple cyclophilin isoforms but had a diminished ability to form the ternary complex with calcineurin responsible for immunosuppression. nih.gov This led to a compound with significantly improved pharmacological properties for non-transplant indications. nih.govnih.gov

The synthesis of Rencofilstat has been a subject of chemical research to improve efficiency. A concise, four-step semisynthesis from commercially available cyclosporine has been reported. acs.org This advanced synthetic route features a flow-chemistry-based methylenation, an olefin cross-metathesis reaction, and a rhodium-catalyzed diastereoselective hydrogenation. acs.org The development of such effective synthetic methods is critical, as it not only provides a more efficient path to the lead compound but also paves the way for the creation of structurally diverse analogues for further SAR exploration. acs.org

Correlative Analysis of Physicochemical Descriptors and Biological Activity

The structural modifications differentiating Rencofilstat from its parent compound, Cyclosporine A, resulted in a distinct and more desirable biological activity profile. Rencofilstat demonstrates potent, pan-cyclophilin inhibition, with inhibitory concentrations in the low nanomolar range for isoforms A, B, D, and G. nih.govnih.govmedchemexpress.com In some cases, its potency is up to 13 times greater than that of CsA. nih.govnih.gov

Crucially, these structural changes led to significantly diminished immunosuppressive activity and reduced cytotoxicity. nih.govnih.gov This successful uncoupling of cyclophilin inhibition from calcineurin-mediated immunosuppression is the key SAR finding. Furthermore, Rencofilstat was designed to have a less inhibitory effect on critical drug transporters compared to CsA, reducing the potential for drug-drug interactions. nih.gov

Table 1: Comparative Biological Activity of Rencofilstat and Cyclosporine A (CsA)

| Feature | Rencofilstat (CRV431) | Cyclosporine A (Parent Compound) | Citation(s) |

|---|---|---|---|

| Cyclophilin A (CypA) IC₅₀ | 2.5 nM | Potent | nih.govmedchemexpress.com |

| Cyclophilin B (CypB) IC₅₀ | 3.1 nM | Potent | nih.govmedchemexpress.com |

| Cyclophilin D (CypD) IC₅₀ | 2.8 nM | Potent | nih.govmedchemexpress.com |

| Potency vs. CsA | Up to 13-fold more potent against certain isoforms | Baseline | nih.govnih.gov |

| Immunosuppressive Activity | Significantly diminished | High (primary mechanism of action) | nih.govnih.gov |

| Cytotoxicity Potential | Reduced | Higher potential | nih.gov |

| Drug Transporter Inhibition | Less inhibition | Known inhibitor of multiple transporters | nih.gov |

Quantitative Structure-Activity Relationships (QSAR) Modeling

While extensive SAR studies have been conducted, leading to the rational design and optimization of this compound from the cyclosporine scaffold, specific Quantitative Structure-Activity Relationship (QSAR) models for this compound and its analogues are not described in the reviewed public-domain scientific literature. The development of such computational models would typically follow the synthesis and testing of a broader library of analogues to mathematically correlate specific structural features with biological activity.

Biotransformation Pathways and Metabolite Elucidation in Research Models

The metabolic fate of this compound has been investigated in preclinical research models to understand its biotransformation. In vitro studies using human, rat, and monkey liver microsomes have shown that the compound is extensively metabolized, primarily through Phase I oxidation reactions mediated by the cytochrome P450 (CYP) enzyme system. nih.gov

The primary metabolic pathways involve oxidation, resulting in a variety of hydroxylated and demethylated species. nih.gov Specific chemical inhibition assays and studies with recombinant human enzymes have identified CYP3A4/5 as the major enzyme responsible for Rencofilstat's metabolism, with a smaller contribution from CYP2C19. nih.gov

The major metabolites identified through electrospray ionization liquid chromatography-mass spectrometry (ESI-LCMS) are listed below. nih.gov

Table 2: Identified Phase I Metabolites of this compound (Rencofilstat)

| Metabolite | Description | Citation |

|---|---|---|

| Monohydroxylated Rencofilstat | Addition of one hydroxyl (-OH) group; two distinct products observed. | nih.gov |

| Dihydroxylated Rencofilstat | Addition of two hydroxyl (-OH) groups. | nih.gov |

| Demethylated Rencofilstat | Removal of one methyl (-CH₃) group; two distinct products observed. | nih.gov |

| Demethylated & Hydroxylated Rencofilstat | Removal of one methyl group and addition of one hydroxyl group; two distinct products observed. | nih.gov |

| Didemethylated & Hydroxylated Rencofilstat | Removal of two methyl groups and addition of one hydroxyl group. | nih.gov |

| Didemethylated & Dihydroxylated Rencofilstat | Removal of two methyl groups and addition of two hydroxyl groups. | nih.gov |

Advanced Biological Model Systems for Mechanistic Elucidation Non Human

In Vitro Pharmacological Profiling in Complex Biological Systems (e.g., 3D Cell Cultures, Co-culture Models, Organoids)

No studies detailing the in vitro pharmacological profile of 6-(Cyclohexyloxy)-3-pyridazinamine in 3D cell cultures, co-culture models, or organoids could be identified. Such studies are crucial for understanding a compound's efficacy and mechanism of action in a microenvironment that more closely mimics physiological conditions.

Computational and Theoretical Chemistry Investigations

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a cornerstone of computational drug design, used to predict the preferred orientation of a ligand when bound to a protein target. For the pyridazine (B1198779) scaffold, this technique has been instrumental in identifying and optimizing inhibitors for various enzymes and receptors.

Research Findings: Studies on pyridazine derivatives have successfully employed molecular docking to understand their binding mechanisms. For instance, new pyrazole–pyridazine hybrids have been docked into the active site of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.gov These simulations revealed crucial hydrogen bonding and π-stacking interactions with key residues like Gln178, Ala513, Ser339, and Arg499, with binding scores indicating stable interactions. nih.gov Similarly, docking studies of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives against glutamate (B1630785) receptors, which are targets for antiparkinsonian agents, have predicted high-affinity binding. semanticscholar.orgrrpharmacology.ru The binding energies for these pyridazine analogues were often comparable to or better than those of known reference drugs like L-AP4 and ifenprodil, suggesting a strong potential for receptor modulation. semanticscholar.orgrrpharmacology.ru

For 6-(Cyclohexyloxy)-3-pyridazinamine, a hypothetical docking study would involve placing the molecule into a target protein's binding pocket. The cyclohexyloxy group would likely explore hydrophobic pockets, while the aminopyridazine core could form key hydrogen bonds with polar residues. The specific interactions would dictate the compound's inhibitory or modulatory activity.

Table 1: Example Molecular Docking Results for Pyridazine Analogues

| Compound Class | Protein Target | Example Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyrazole–pyridazine hybrid | COX-2 | -5.41 | Gln178, Ala513 | nih.gov |

| N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide | mGlu8 Receptor | -5.0 to -8.7 | Thr179, Ala155, Asp309 | semanticscholar.org |

| N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide | NMDA GluN2B Receptor | -8.7 to -11.6 | Not Specified | rrpharmacology.ru |

Molecular Dynamics Simulations to Understand Binding Affinity and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of ligand-protein interactions, complementing the static view offered by molecular docking. By simulating the movements of atoms over time, MD can assess the stability of a docked pose, reveal conformational changes in both the ligand and the protein, and offer a more refined estimation of binding affinity.

Research Findings: For related pyridazine structures, MD simulations have been used to validate docking results and explore the stability of the ligand-protein complex. mdpi.com These simulations can confirm whether the key interactions observed in docking are maintained over a period of nanoseconds. Furthermore, studies on molecules containing a cyclohexane (B81311) ring highlight its conformational flexibility (e.g., chair-boat interconversion). mdpi.com In the context of this compound, an MD simulation would be critical to understand how the cyclohexane moiety adapts its conformation within the binding pocket to maximize favorable interactions. The simulation would track the root-mean-square deviation (RMSD) of the ligand to assess its stability in the binding site and analyze the persistence of hydrogen bonds and other non-covalent interactions.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. These calculations provide insights into molecular geometry, charge distribution, and reactivity.

Research Findings: For various pyridazine derivatives, DFT studies have been conducted to analyze their electronic structure. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. nih.gov For this compound, such calculations would pinpoint the electron-rich nitrogen atoms of the pyridazine ring and the amino group as likely sites for hydrogen bonding, and the electron-deficient regions that might engage in other interactions.

Table 2: Example Quantum Chemical Descriptors for a Pyridazinone Analogue

| Parameter | Definition | Significance | Reference |

|---|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability | nih.gov |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability | nih.gov |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and stability | nih.gov |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution | nih.gov |

| Global Softness (σ) | 1 / η | Reciprocal of hardness, indicates reactivity | nih.gov |

De Novo Design Approaches for Novel this compound Analogues

De novo design involves the computational creation of novel molecular structures with desired properties. Starting from a core scaffold like this compound, new analogues can be designed by systematically modifying its functional groups.

Research Findings: Structure-guided optimization is a common approach where an initial hit compound is modified to improve its binding affinity and selectivity. For example, in a series of 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines, the initial compound was modified based on molecular simulation studies to design new derivatives with potentially improved herbicidal activity. mdpi.com Applying this to this compound, a de novo design strategy could involve:

Scaffold Hopping: Replacing the pyridazine core with other bioisosteric heterocycles.

Substituent Modification: Replacing the cyclohexyloxy group with other alkyl, aryl, or heterocyclic moieties to probe different regions of the target's binding pocket.

Linker Modification: If the compound is a fragment of a larger molecule, the linker connecting it to other fragments could be altered in length or flexibility.

Each newly designed analogue would then be computationally evaluated for its predicted binding affinity and pharmacological properties before being considered for synthesis.

Predictive Modeling of Pharmacological Properties (e.g., in silico ADME Predictions)

Predicting a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in the early stages of drug discovery to filter out candidates likely to fail due to poor pharmacokinetics.

Research Findings: Numerous web-based tools like SwissADME and admetSAR are used to predict the ADME profiles of compounds. idaampublications.inmdpi.com Studies on various drug candidates, including heterocyclic compounds, routinely report these predictions. mdpi.com Key predicted parameters include compliance with Lipinski's Rule of Five (which assesses drug-likeness), gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with key metabolic enzymes like the cytochrome P450 (CYP) family. idaampublications.inmdpi.com For instance, predictions for adamantane-linked triazoles indicated high GI absorption and a good bioavailability score, but also potential inhibition of CYP3A4 and CYP2C9, flagging a possible risk of drug-drug interactions. mdpi.com For this compound, a similar in silico analysis would provide a comprehensive ADME profile, guiding its optimization to achieve a desirable balance of potency and drug-like properties.

Table 3: Representative In Silico ADME Predictions for a Drug-like Molecule

| Property | Parameter | Predicted Value/Comment | Significance |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | < 500 g/mol | Drug-likeness (Lipinski's Rule) |

| LogP | < 5 | Lipophilicity (Lipinski's Rule) | |

| H-bond Donors | < 5 | Drug-likeness (Lipinski's Rule) | |

| H-bond Acceptors | < 10 | Drug-likeness (Lipinski's Rule) | |

| Pharmacokinetics | GI Absorption | High | Oral bioavailability potential |

| BBB Permeant | No | Low potential for CNS side effects | |

| P-gp Substrate | No | Not susceptible to efflux by P-glycoprotein | |

| Drug-Likeness | Lipinski's Rule | Yes (0 violations) | Indicates good oral bioavailability potential |

| Bioavailability Score | 0.55 | Probability of having good pharmacokinetic properties | |

| Medicinal Chemistry | CYP Inhibitor | Inhibitor of CYP2C9, CYP3A4 | Potential for drug-drug interactions |

| PAINS Alert | 0 alerts | Unlikely to be a promiscuous binder |

Note: The data in this table is representative of typical in silico predictions for drug-like molecules and is not specific to this compound. mdpi.com

Advanced Analytical and Structural Elucidation Methodologies in Research

Application of Spectroscopic Techniques for Mechanistic Studies

Spectroscopic methods are indispensable for elucidating the structure of new compounds and studying their interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 6-(Cyclohexyloxy)-3-pyridazinamine, ¹H and ¹³C NMR would be fundamental for confirming its synthesis and structure. In the context of mechanistic studies, NMR is particularly valuable for investigating protein-ligand interactions. Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify binding epitopes and determine binding affinities, even for weak interactions. While no specific NMR data for this compound is available, analogous data for compounds like 6-methoxypyridazin-3-amine can provide expected chemical shift ranges. nih.gov

Mass Spectrometry (MS) is another critical technique, primarily used for determining the molecular weight of a compound and for metabolite profiling. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its elemental composition. In metabolic studies, liquid chromatography-mass spectrometry (LC-MS) is employed to identify and quantify metabolites of the parent compound in various biological matrices, offering insights into its biotransformation pathways.

Interactive Data Table: Expected Spectroscopic Data for this compound

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to cyclohexyl and pyridazine (B1198779) protons. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for all unique carbon atoms in the molecule. |

| HRMS | [M+H]⁺ | Calculated exact mass corresponding to C₁₀H₁₅N₃O. |

Note: The expected values are based on the analysis of structurally similar compounds and are for illustrative purposes.

Chromatographic Techniques for Compound Isolation, Purity Assessment, and Quantitative Analysis in Research Samples

Chromatographic methods are central to the purification, purity assessment, and quantification of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is the most common technique for these purposes. A reversed-phase HPLC method would be developed to separate this compound from any impurities or starting materials from its synthesis. The purity of the compound can be determined by calculating the peak area percentage from the chromatogram. For quantitative analysis in research samples, such as determining its concentration in a biological assay, a validated HPLC method with a suitable detector (e.g., UV or MS) is essential.

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), could also be used, particularly if the compound or its metabolites are sufficiently volatile or can be derivatized to increase volatility.

Interactive Data Table: Hypothetical Chromatographic Parameters for this compound Analysis

| Technique | Column | Mobile Phase | Detection | Application |

| HPLC | C18 | Acetonitrile/Water gradient | UV (e.g., 254 nm) | Purity assessment, Quantification |

| LC-MS | C18 | Acetonitrile/Water with formic acid | Mass Spectrometry | Metabolite identification |

Note: These parameters are hypothetical and would require experimental optimization.

X-ray Crystallography for Ligand-Target Complex Determination and Confirmation of Reaction Product Structures

Furthermore, if this compound is found to bind to a biological target such as a protein, co-crystallization of the ligand-protein complex can provide an atomic-level view of the binding site. This information is invaluable for understanding the mechanism of action and for structure-based drug design. While no crystal structure for this compound is currently available, the crystal structure of related compounds like 6-amino-3-chloropyridazine has been determined, offering insights into the packing and intermolecular interactions of the pyridazine ring system. nih.gov

Advanced Microscopy Techniques for Subcellular Localization and Interaction Studies

Advanced microscopy techniques could be employed to visualize the subcellular localization of this compound, provided it can be appropriately labeled.

Fluorescence Microscopy , including confocal microscopy and super-resolution microscopy, would require tagging the molecule with a fluorophore. This would allow for the direct visualization of the compound's distribution within cells, providing clues about its potential site of action. Techniques like Förster Resonance Energy Transfer (FRET) could then be used to study its interactions with specific cellular components in a live-cell imaging context. The synthesis of a fluorescently labeled analog of this compound would be a prerequisite for these powerful imaging studies.

Emerging Research Directions and Applications of 6 Cyclohexyloxy 3 Pyridazinamine

Development as Chemical Probes for Biological Systems and Target Validation

The development of selective chemical probes is crucial for dissecting complex biological systems and validating novel drug targets. The structural attributes of 6-(cyclohexyloxy)-3-pyridazinamine make it an intriguing starting point for creating such tools. The pyridazine (B1198779) ring is a known pharmacophore present in many biologically active molecules, while the cyclohexyloxy group can be modified to fine-tune steric and electronic properties, influencing binding affinity and selectivity. The primary amine group serves as a convenient handle for the attachment of reporter tags, such as fluorescent dyes or biotin, enabling the visualization and isolation of target proteins.

While specific research on this compound as a chemical probe is still emerging, the broader class of pyridazine derivatives has shown promise. For instance, related pyridazine compounds have been investigated for their interaction with various enzymes and receptors. The development of a chemical probe from the this compound scaffold would involve synthesizing a library of analogues with systematic modifications to the cyclohexyloxy and amine moieties. These analogues would then be screened against a panel of biological targets to identify selective binders. Subsequent attachment of a reporter group to the most promising candidate would yield a chemical probe for target validation studies, including cellular imaging and pulldown assays to identify binding partners.

Integration into Multi-component Systems, Conjugates, or Functional Materials

The functional groups present in this compound offer opportunities for its incorporation into more complex molecular architectures. The primary amine can readily participate in a variety of chemical reactions, such as amide bond formation, reductive amination, and urea (B33335) or thiourea (B124793) formation. This allows for the conjugation of this compound to other molecules of interest, including peptides, polymers, or nanoparticles.

Such conjugates could have a range of applications. For example, attaching it to a targeting ligand could create a system for the specific delivery of the pyridazine moiety to a particular cell type or tissue. Integration into a polymer backbone could lead to the development of functional materials with tailored properties, potentially for use in drug delivery or as bioactive coatings. The synthesis of these multi-component systems would leverage well-established bioconjugation and polymer chemistry techniques, opening up new avenues for the application of this versatile chemical scaffold.

Exploration in Unexplored Biological Targets and Signaling Pathways

While the biological activity of many pyridazine derivatives has been explored, the specific profile of this compound remains an area ripe for investigation. The unique combination of its structural features may lead to interactions with novel or underexplored biological targets. The pyridazine core is known to interact with a variety of enzymes, including kinases and phosphodiesterases, and its presence in this compound suggests potential activity in related signaling pathways.

A systematic biological screening of this compound against a broad range of assays would be the first step in uncovering its potential. This could include phenotypic screens to identify effects on cell growth, differentiation, or other cellular processes, as well as target-based screens against panels of enzymes and receptors. Any identified "hits" would then be followed up with more detailed mechanistic studies to elucidate the specific molecular target and signaling pathway involved. This exploratory approach could uncover unexpected biological activities and open up new therapeutic avenues for this class of compounds.

Potential Applications beyond Medicinal Chemistry (e.g., in Agricultural Chemistry, based on broader pyridazine activity)

The utility of pyridazine derivatives extends beyond medicinal chemistry into the realm of agriculture. benthamdirect.com The pyridazine scaffold is a core component of several commercially successful herbicides and pesticides. benthamdirect.com For example, pyridafol (B1214434) and pyridaben (B1679940) are well-known pyridazinone-based insecticides. The structural similarities between these compounds and this compound suggest that it, or its derivatives, could possess useful agrochemical properties.

Research in this area would involve synthesizing analogues of this compound and evaluating their activity as herbicides, insecticides, or fungicides. For instance, studies have shown that certain pyridazine derivatives can act as phytoene (B131915) desaturase (PDS) inhibitors, a key enzyme in carotenoid biosynthesis in plants, leading to a bleaching effect and herbicidal activity. acs.org The effects of these compounds on plant growth, pest mortality, and fungal inhibition would be assessed through standardized bioassays. researchgate.net The broad-spectrum biological activity of pyridazines makes this a promising area for future research and development. researchgate.net

| Established Pyridazine-Based Agrochemicals |

| Pyridafol |

| Pyridaben |

Future Perspectives in Synthetic Methodology and Derivatization Strategies for the Compound Class

The exploration of the full potential of this compound and its analogues will rely on the development of efficient and versatile synthetic methodologies. The synthesis of the parent compound likely involves the reaction of a dihalopyridazine with cyclohexanol (B46403) followed by amination. Future work in this area could focus on developing more sustainable and scalable synthetic routes, potentially utilizing greener solvents and reagents.

Furthermore, the development of diverse derivatization strategies will be crucial for creating libraries of analogues for structure-activity relationship (SAR) studies. This would involve exploring a wide range of reactions at the amine and cyclohexyloxy positions, as well as modifications to the pyridazine ring itself. For example, palladium-catalyzed cross-coupling reactions could be employed to introduce a variety of substituents onto the pyridazine core. The development of robust synthetic and derivatization strategies will be essential for unlocking the full potential of this promising class of compounds in both medicinal and agricultural chemistry.

Q & A

Q. Table 1. Key Reaction Parameters

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | DMF | 70–85% |

| Base | K₂CO₃ | 75–80% |

| Temperature | 90°C | 80% |

Q. Table 2. Structural Analogs and Similarity Indices

| Compound | Substituent | Similarity Index |

|---|---|---|

| 6-Chloro-3-methylpyridazine | Chloro, Methyl | 0.92 |

| 6-Ethoxypyridazin-3-amine | Ethoxy | 0.88 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.